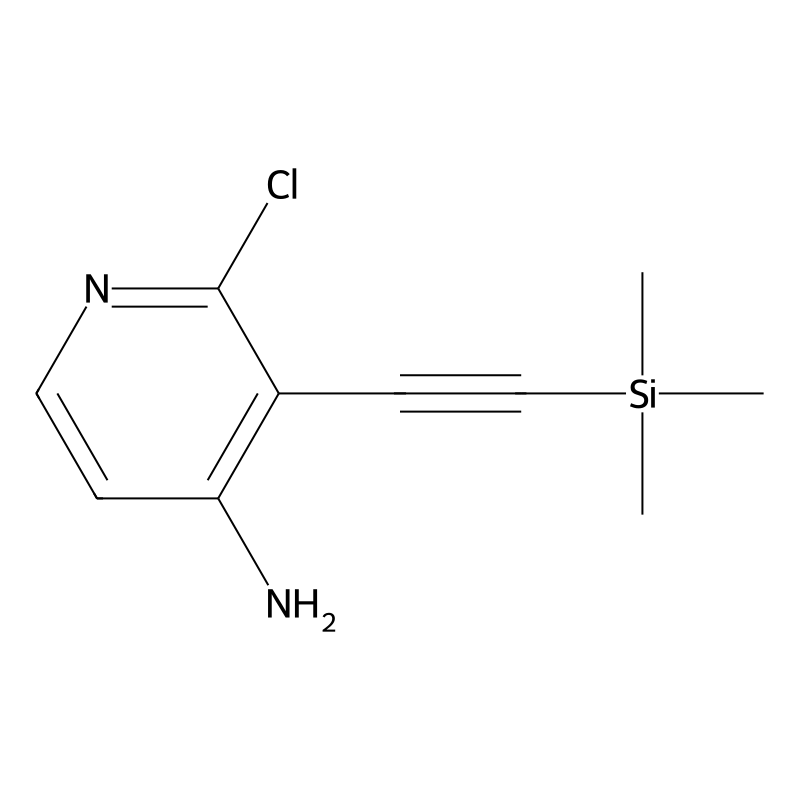

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine is a chemical compound with the molecular formula . It features a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a trimethylsilyl ethynyl group. This compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure incorporates a nitrogen atom within the aromatic pyridine ring, which contributes to its reactivity and biological activity.

The reactivity of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine can be attributed to both the chloro and ethynyl functional groups. Typical reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Cross-Coupling Reactions: The ethynyl group allows for coupling reactions with other carbon-based compounds, making it useful in synthesizing complex organic molecules.

- Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions, revealing reactive sites for further functionalization.

The synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine typically involves several steps:

- Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring is synthesized through cyclization reactions.

- Chlorination: The introduction of the chlorine atom at the 2-position can be achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents.

- Ethynylation: The trimethylsilyl ethynyl group is introduced through coupling reactions, often utilizing a terminal alkyne and a suitable coupling partner under palladium catalysis.

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine has several notable applications:

- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Investigated for potential use in drug formulations targeting various diseases.

- Material Science: May be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine focus on its behavior with biological targets and other chemical entities. Preliminary data suggest that it may interact with enzymes or receptors relevant in pharmacology, although detailed studies are required to elucidate these interactions fully.

Similar Compounds

Several compounds share structural similarities with 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Amino-3-(trimethylsilyl)ethynylpyridine | Contains an amino group instead of chlorine | Potentially more reactive due to amino functionality |

| 3-Chloropyridine | Simple chlorinated pyridine | Lacks the ethynyl and silyl groups, less versatile |

| 4-Acetylpyridine | Acetyl group at the 4-position | Different reactivity profile, primarily used as a building block |

The unique combination of a chloro substituent and a trimethylsilyl ethynyl group distinguishes 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine from these similar compounds, enhancing its utility in synthetic and biological applications.